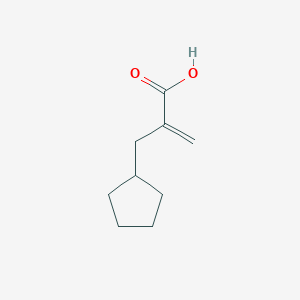

2-Cyclopentylmethyl-acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopentylmethyl-acrylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Cyclopentylmethyl-acrylic acid is characterized by the following molecular properties:

- Molecular Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

- IUPAC Name : 2-cyclopentyl-2-methylprop-2-enoic acid

The compound features a cyclopentyl group attached to a methyl acrylic acid backbone, which influences its reactivity and interactions with other chemical species.

Polymer Production

One of the primary applications of this compound is in the synthesis of polymers. It serves as a monomer in the production of acrylic copolymers, which are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and resistance to environmental factors.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | -40°C |

| Tensile Strength | 40 MPa |

| Elongation at Break | 300% |

| Water Absorption | 1.5% |

These properties make polymers derived from this compound suitable for applications requiring flexibility and durability.

Coatings and Adhesives

Due to its ability to enhance adhesion and flexibility, this compound is utilized in formulating pressure-sensitive adhesives (PSAs) and coatings. The presence of the cyclopentyl group contributes to improved adhesion characteristics on various substrates.

Drug Development

Research has indicated that derivatives of this compound exhibit potential as therapeutic agents. Its unique structure allows for modifications that can enhance bioactivity against specific biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as an anticancer drug.

Anti-inflammatory Agents

Another area of research focuses on the anti-inflammatory effects of compounds derived from this compound. Preliminary studies show that these compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Table 2: Efficacy of Anti-inflammatory Compounds Derived from this compound

| Compound | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 15 | TNF-alpha |

| Derivative B | 20 | IL-6 |

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various reactions such as esterification and amidation, making it useful for synthesizing more complex molecules.

Table 3: Reactions Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Esterification | Methyl ester | 85 |

| Amidation | Amide derivative | 75 |

Analyse Chemischer Reaktionen

Esterification and Amidation

2-CpMAA undergoes nucleophilic acyl substitution at the carboxylic acid group:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H2SO4 or DCC/DMAP to yield corresponding esters .

-

Amidation : Coupling with amines (e.g., hydroxylamine derivatives) using HATU/DIPEA forms acrylamide derivatives .

Example Reaction :

2-CpMAA+R-NH2HATU, DIPEA2-CpMAA-amide+H2O

Polymerization

The α,β-unsaturated system participates in radical polymerization , forming poly(2-CpMAA) with potential applications in coatings or adhesives . Inhibitors like MEHQ (200 ppm) are required to prevent premature polymerization .

Cycloaddition Reactions

The conjugated diene system engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), producing six-membered cycloadducts .

Deformylase Inhibition

2-CpMAA derivatives exhibit inhibitory activity against bacterial peptide deformylase (PDF), a target for antibiotics .

Key Data :

| Compound | IC₅₀ (Zn-PDF) | IC₅₀ (Ni-PDF) | MIC (Staphylococcus aureus) |

|---|---|---|---|

| 2-CpMAA-hydroxamate | 0.001–0.2 μM | 0.005–3 μM | 0.0625–64 μg/mL |

Solvent Effects

Reactions in cyclopentyl methyl ether (CPME) show enhanced selectivity due to its low water solubility and stability under basic conditions .

Equilibrium in Ethenolysis

In ethylene-rich environments, 2-CpMAA participates in ethenolysis with Ru catalysts (e.g., Hoveyda-Grubbs II), favoring acrylic acid derivatives :

Maleic acid+C2H4⇌2-CpMAA+CO2

Optimal Conditions :

Photochemical Reactivity

UV irradiation induces decarboxylation or cyclization , forming cyclopropane derivatives or lactones .

Industrial and Environmental Considerations

-

Toxicity : Acute exposure causes skin/eye irritation (LD₅₀: 340 mg/kg, rats) .

-

Stability : Forms dimers (e.g., acryloyloxypropionic acid) during storage, accelerated by heat or moisture .

Comparison with Analogues

| Property | 2-CpMAA | Acrylic Acid |

|---|---|---|

| Solubility in water | Low | High |

| Polymerization rate | Slower | Faster |

| Thermal stability | Higher | Moderate |

Future Research Directions

Eigenschaften

Molekularformel |

C9H14O2 |

|---|---|

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

2-(cyclopentylmethyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h8H,1-6H2,(H,10,11) |

InChI-Schlüssel |

PAAFJYIOSKZNLA-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(CC1CCCC1)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.